molecular formula C15H24N2O2S B2705324 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide CAS No. 2034455-45-1

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide

Cat. No.: B2705324
CAS No.: 2034455-45-1
M. Wt: 296.43
InChI Key: MBYOCGFRXJNJIP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has garnered interest due to its unique structure, which combines a furan ring with a thiomorpholine moiety and a pivalamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide typically involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions. The reaction is followed by the introduction of the pivalamide group. The detailed steps are as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pivalamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, leading to various biological effects. The thiomorpholine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pivalamide group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, thiomorpholine moiety, and pivalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-15(2,3)14(18)16-11-12(13-5-4-8-19-13)17-6-9-20-10-7-17/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYOCGFRXJNJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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